molecular formula C8H15NO2 B13261282 3-(2-Aminoethoxy)-2,2-dimethylcyclobutan-1-one

3-(2-Aminoethoxy)-2,2-dimethylcyclobutan-1-one

Cat. No.: B13261282
M. Wt: 157.21 g/mol
InChI Key: IHTSTPSKUZGNHX-UHFFFAOYSA-N
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Description

3-(2-Aminoethoxy)-2,2-dimethylcyclobutan-1-one is an organic compound with a unique cyclobutanone structure. This compound features an aminoethoxy group attached to a dimethyl-substituted cyclobutanone ring. Its unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethoxy)-2,2-dimethylcyclobutan-1-one typically involves the reaction of 2,2-dimethylcyclobutanone with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

For industrial production, the process can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The raw materials, 2,2-dimethylcyclobutanone and 2-aminoethanol, are readily available and relatively inexpensive, making the industrial synthesis of this compound economically feasible.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethoxy)-2,2-dimethylcyclobutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The aminoethoxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Oxo derivatives of the aminoethoxy group.

    Reduction: Alcohol derivatives of the cyclobutanone ring.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-Aminoethoxy)-2,2-dimethylcyclobutan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions due to its unique structure.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethoxy)-2,2-dimethylcyclobutan-1-one involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The cyclobutanone ring provides structural rigidity, enhancing the binding affinity to the target enzyme. This compound can modulate various biochemical pathways by inhibiting key enzymes involved in those pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethoxy)ethanol: Similar structure but lacks the cyclobutanone ring.

    2,2-Dimethylcyclobutanone: Lacks the aminoethoxy group.

    3-(2-Aminoethoxy)propanoic acid: Contains a propanoic acid group instead of a cyclobutanone ring.

Uniqueness

3-(2-Aminoethoxy)-2,2-dimethylcyclobutan-1-one is unique due to the presence of both the aminoethoxy group and the dimethyl-substituted cyclobutanone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-(2-aminoethoxy)-2,2-dimethylcyclobutan-1-one

InChI

InChI=1S/C8H15NO2/c1-8(2)6(10)5-7(8)11-4-3-9/h7H,3-5,9H2,1-2H3

InChI Key

IHTSTPSKUZGNHX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1=O)OCCN)C

Origin of Product

United States

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